molecular formula C22H27N5O3S2 B12153547 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153547
M. Wt: 473.6 g/mol
InChI Key: GUSFOIFAVSZIKA-ICFOKQHNSA-N
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Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a piperazine ring, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Formation of the Pyridopyrimidinone Core: This step involves the cyclization of a suitable precursor, often involving a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for the modulation of various biological pathways, making it a promising candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the design of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O3S2/c1-3-30-14-6-9-27-21(29)17(32-22(27)31)15-16-19(25-12-10-24(2)11-13-25)23-18-7-4-5-8-26(18)20(16)28/h4-5,7-8,15H,3,6,9-14H2,1-2H3/b17-15-

InChI Key

GUSFOIFAVSZIKA-ICFOKQHNSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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